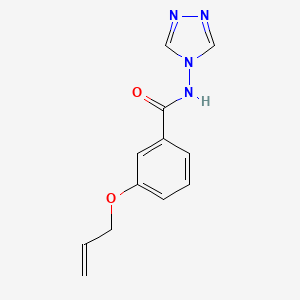![molecular formula C15H21ClN2O2 B4410118 1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4410118.png)
1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride
Overview
Description
1-[2-(3-butoxyphenoxy)ethyl]-1H-imidazole hydrochloride, commonly known as BPEI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEI belongs to the class of imidazole derivatives and is widely used in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of BPEI is not well understood. However, it is believed that BPEI interacts with nucleic acids and proteins through hydrogen bonding and hydrophobic interactions. BPEI has also been shown to induce membrane destabilization, leading to increased permeability of the cell membrane.
Biochemical and Physiological Effects:
BPEI has been shown to have various biochemical and physiological effects. BPEI has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BPEI has also been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane. In addition, BPEI has been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPEI in lab experiments is its low cost and easy availability. BPEI is also stable under normal laboratory conditions and can be stored for extended periods. However, BPEI has some limitations, such as its potential cytotoxicity and non-specific interactions with biomolecules. Therefore, caution should be exercised when using BPEI in lab experiments.
Future Directions
There are several future directions for the use of BPEI in scientific research. One direction is the development of BPEI-based delivery systems for gene therapy. Another direction is the synthesis of BPEI derivatives with improved pharmacological activities. Furthermore, the mechanism of action of BPEI needs to be further elucidated to fully understand its potential applications in various fields.
Conclusion:
In conclusion, BPEI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEI can be synthesized through a simple reaction between 3-butoxyphenol and 2-chloroethylamine hydrochloride. BPEI has been extensively used in scientific research as a ligand, transfection agent, and model compound. The mechanism of action of BPEI is not well understood, but it has been shown to have various biochemical and physiological effects. BPEI has some advantages and limitations for lab experiments, and there are several future directions for the use of BPEI in scientific research.
Scientific Research Applications
BPEI has been extensively used in scientific research due to its potential applications in various fields. In the field of biochemistry, BPEI has been used as a ligand to study the interaction between proteins and nucleic acids. BPEI has also been used as a transfection agent to deliver nucleic acids into cells. In the field of pharmacology, BPEI has been used as a model compound to study the mechanism of action of imidazole derivatives. BPEI has also been used as a starting material for the synthesis of other imidazole derivatives with potential pharmacological activities.
properties
IUPAC Name |
1-[2-(3-butoxyphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-2-3-10-18-14-5-4-6-15(12-14)19-11-9-17-8-7-16-13-17;/h4-8,12-13H,2-3,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXUPCOHODXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4410037.png)

![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![1-{4-[2-(3-methylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4410086.png)

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4410102.png)
![N-{3-[(2,3-dichlorobenzyl)oxy]phenyl}acetamide](/img/structure/B4410110.png)
![{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4410126.png)
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4410133.png)

